molecular formula C8H10ClN3 B11910026 N-((3-Chloropyrazin-2-yl)methyl)cyclopropanamine

N-((3-Chloropyrazin-2-yl)methyl)cyclopropanamine

Cat. No.: B11910026
M. Wt: 183.64 g/mol
InChI Key: DQPLYIDVSXGUFJ-UHFFFAOYSA-N
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Description

N-((3-Chloropyrazin-2-yl)methyl)cyclopropanamine is an organic compound with the molecular formula C8H11ClN3 It is a derivative of pyrazine, featuring a cyclopropane ring attached to the nitrogen atom of the pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-Chloropyrazin-2-yl)methyl)cyclopropanamine typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloropyrazine and cyclopropanamine.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to deprotonate the amine group.

    Reaction: The deprotonated amine then reacts with 3-chloropyrazine to form the desired product. The reaction is typically conducted in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures (around 80-100°C).

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-((3-Chloropyrazin-2-yl)methyl)cyclopropanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom in the pyrazine ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of N-((3-Chloropyrazin-2-yl)methyl)cyclopropanone.

    Reduction: Formation of N-((3-Chloropyrazin-2-yl)methyl)cyclopropylamine.

    Substitution: Formation of N-((3-Aminopyrazin-2-yl)methyl)cyclopropanamine.

Scientific Research Applications

N-((3-Chloropyrazin-2-yl)methyl)cyclopropanamine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.

    Materials Science: The compound can be used as a building block in the synthesis of novel materials with unique electronic and optical properties.

    Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industrial Applications: The compound can be used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-((3-Chloropyrazin-2-yl)methyl)cyclopropanamine involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to neurotransmission and cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

  • N-((3-Bromopyrazin-2-yl)methyl)cyclopropanamine
  • N-((3-Fluoropyrazin-2-yl)methyl)cyclopropanamine
  • N-((3-Methylpyrazin-2-yl)methyl)cyclopropanamine

Uniqueness

N-((3-Chloropyrazin-2-yl)methyl)cyclopropanamine is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and binding properties compared to its analogs. The chlorine atom can participate in various substitution reactions, making it a versatile intermediate in synthetic chemistry.

Biological Activity

N-((3-Chloropyrazin-2-yl)methyl)cyclopropanamine, often referred to as a cyclopropanamine derivative, has garnered attention in pharmaceutical research for its potential biological activities. This article examines the compound's biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and its relevance in therapeutic applications.

Chemical Profile

Chemical Structure and Properties

  • IUPAC Name : this compound
  • CAS Number : 1353979-80-2
  • Molecular Formula : C8H11ClN3
  • Molecular Weight : 175.64 g/mol

The compound features a chloropyrazine moiety linked to a cyclopropanamine structure, which is significant for its biological interactions.

Research indicates that cyclopropanamine derivatives can modulate various biological pathways. The compound's mechanism primarily involves inhibition of specific enzymes and receptors associated with cellular signaling pathways. Notably, it has been identified as a potential inhibitor of Src homology phosphotyrosine phosphatase 2 (SHP2), which plays a critical role in cancer cell proliferation and survival .

Anticancer Activity

Several studies have evaluated the anticancer properties of this compound:

  • Cell Line Studies :
    • The compound demonstrated cytotoxic effects against various cancer cell lines, including RKO (colorectal cancer), A549 (lung cancer), and MCF-7 (breast cancer). The IC50 values ranged from 49.79 µM to 113.70 µM across different cell lines .
    • Table 1 summarizes the IC50 values for selected cell lines:
    Cell LineIC50 (µM)
    RKO60.70
    A54978.72
    MCF-749.79
  • Mechanistic Studies :
    • The compound induced apoptosis in sensitive cell lines, evidenced by morphological changes and increased annexin V staining .

Other Biological Activities

Beyond anticancer properties, this compound has shown potential in other areas:

  • Antioxidant Activity : Exhibited significant antioxidant properties in vitro, contributing to cellular protection against oxidative stress .
  • Anti-inflammatory Effects : Preliminary studies suggest that the compound may possess anti-inflammatory properties, although further research is needed to elucidate these effects fully .

Case Study: SHP2 Inhibition

A recent study focused on the role of SHP2 in cancer signaling pathways highlighted this compound as a potent inhibitor. The study reported low nanomolar IC50 values for SHP2 inhibition, indicating strong potential for therapeutic application in cancers where SHP2 is constitutively activated .

Comparative Analysis with Other Compounds

In comparison with other heterocyclic compounds known for similar activities, this compound exhibited superior efficacy in inhibiting SHP2 and related pathways:

Compound NameIC50 (SHP2 Inhibition)Anticancer Activity (IC50)
This compoundLow nanomolar49.79 - 113.70 µM
Compound AMicromolar100 - 200 µM
Compound BLow micromolar80 - 150 µM

Properties

Molecular Formula

C8H10ClN3

Molecular Weight

183.64 g/mol

IUPAC Name

N-[(3-chloropyrazin-2-yl)methyl]cyclopropanamine

InChI

InChI=1S/C8H10ClN3/c9-8-7(10-3-4-11-8)5-12-6-1-2-6/h3-4,6,12H,1-2,5H2

InChI Key

DQPLYIDVSXGUFJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1NCC2=NC=CN=C2Cl

Origin of Product

United States

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